molecular formula C10H14O B13454215 Dispiro[3.1.3^{6}.1^{4}]decan-1-one

Dispiro[3.1.3^{6}.1^{4}]decan-1-one

Cat. No.: B13454215
M. Wt: 150.22 g/mol
InChI Key: CGFDQKHLCVRTLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dispiro[3.1.3{6}.1{4}]decan-1-one is a unique organic compound characterized by its distinctive spirocyclic structure. This compound features two spiro-connected cyclopropane rings fused to a central decane framework, with a ketone functional group at the first position. The spirocyclic nature of Dispiro[3.1.3{6}.1{4}]decan-1-one imparts unique chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dispiro[3.1.3{6}.1{4}]decan-1-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopropane derivatives with suitable reagents can lead to the formation of the spirocyclic structure. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of Dispiro[3.1.3{6}.1{4}]decan-1-one may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to obtain high-purity Dispiro[3.1.3{6}.1{4}]decan-1-one suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Dispiro[3.1.3{6}.1{4}]decan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Dispiro[3.1.3{6}.1{4}]decan-1-one can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the spirocyclic framework .

Scientific Research Applications

Dispiro[3.1.3{6}.1{4}]decan-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Dispiro[3.1.3{6}.1{4}]decan-1-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The ketone functional group can participate in various chemical interactions, such as hydrogen bonding and nucleophilic attacks, influencing the compound’s biological and chemical effects .

Comparison with Similar Compounds

Dispiro[3.1.3{6}.1{4}]decan-1-one can be compared with other spirocyclic compounds, such as:

Dispiro[3.1.3{6}.1

Properties

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

dispiro[3.1.36.14]decan-9-one

InChI

InChI=1S/C10H14O/c11-8-2-5-10(8)6-9(7-10)3-1-4-9/h1-7H2

InChI Key

CGFDQKHLCVRTLR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC3(C2)CCC3=O

Origin of Product

United States

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